Communic Acid Exhibits 2.5-Fold Lower MIC and 3.1-Fold Lower IC50 Than Isocupressic Acid Against M. tuberculosis H37Ra
In a direct head-to-head bioassay-guided fractionation study using the microplate resazurin assay (MRA) against Mycobacterium tuberculosis strain H37Ra, communic acid, isolated as an inseparable 3:2 mixture of cis and trans isomers, displayed a minimum inhibitory concentration (MIC) of 31 µM and an IC50 of 15 µM. In the identical experimental system, isocupressic acid, a structurally similar labdane diterpene also isolated from Juniperus communis, exhibited an MIC of 78 µM and an IC50 of 46 µM [1]. This represents a 2.5-fold improvement in MIC and a 3.1-fold improvement in IC50 for communic acid relative to isocupressic acid when tested under the same assay conditions.
| Evidence Dimension | Anti-mycobacterial potency against M. tuberculosis H37Ra |
|---|---|
| Target Compound Data | MIC = 31 µM; IC50 = 15 µM (3:2 cis/trans isomeric mixture) |
| Comparator Or Baseline | Isocupressic acid: MIC = 78 µM; IC50 = 46 µM |
| Quantified Difference | Communic acid shows 2.5-fold lower MIC (31 vs 78 µM) and 3.1-fold lower IC50 (15 vs 46 µM) |
| Conditions | Microplate resazurin assay (MRA); M. tuberculosis H37Ra strain; compounds isolated from J. communis aerial parts |
Why This Matters
For researchers selecting a labdane diterpene lead for anti-tuberculosis screening, communic acid’s substantially superior potency reduces the required in vitro concentration, potentially translating into a wider therapeutic index in downstream assays.
- [1] Carpenter, C.D.; O'Neill, T.; Picot, N.; Johnson, J.A.; Robichaud, G.A.; Webster, D.; Gray, C.A. Anti-mycobacterial natural products from the Canadian medicinal plant Juniperus communis. J. Ethnopharmacol. 2012, 143(2), 695-700. View Source
